molecular formula C9H6N2O2 B11914975 5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile

5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile

Cat. No.: B11914975
M. Wt: 174.16 g/mol
InChI Key: LNWLLNKDPBVXLC-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound featuring a fused benzo[d]oxazole core substituted with a hydroxymethyl (-CH2OH) group at the 5-position and a nitrile (-CN) group at the 2-position. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

5-(hydroxymethyl)-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C9H6N2O2/c10-4-9-11-7-3-6(5-12)1-2-8(7)13-9/h1-3,12H,5H2

InChI Key

LNWLLNKDPBVXLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)N=C(O2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

Research indicates that 5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile may serve as a lead compound for drug development targeting viral infections. Preliminary studies suggest interactions with viral enzymes or receptors, although comprehensive pharmacokinetic and pharmacodynamic profiles are still needed to fully understand these interactions.

Neuroprotective Effects

A related study examined the neuroprotective effects of benzo[d]oxazole derivatives on β-amyloid-induced PC12 cells, showing that compounds similar to this compound could reduce neurotoxicity associated with Alzheimer's disease. Specifically, derivatives demonstrated significant viability increases in treated cells and modulated key signaling pathways involved in neuroprotection .

Antimicrobial Properties

The compound's derivatives have been studied for their antimicrobial activities against various pathogens. For instance, compounds derived from the benzo[d]oxazole framework exhibited notable inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

CompoundBacterial Growth Inhibition (mm)
This compoundVariable based on concentration
Amoxicillin30 (S. aureus), 27 (E. coli)

Synthesis and Industrial Applications

This compound can be synthesized through various methods that may include multi-step reactions involving benzo[d]oxazole precursors. The compound serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in developing new materials and catalysts for industrial use.

Case Study 1: Antiviral Research

A study focusing on the antiviral properties of related benzo[d]oxazole compounds indicated promising results in inhibiting viral replication in vitro, highlighting the potential of this compound as a candidate for further development in antiviral therapies.

Case Study 2: Neuroprotection

In vitro experiments demonstrated that derivatives of this compound significantly increased cell viability and reduced apoptosis in neurodegenerative models, suggesting its utility in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carbonitrile groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzo[d]oxazole-2-carbonitrile Derivatives

5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile (3c)
  • Structure : Benzyloxy (-OCH2C6H5) substituent at the 5-position.
  • Synthesis : Prepared via iodine-DMSO mediated cyclization, demonstrating regioselectivity at the para position due to steric and electronic directing effects .
  • Spectroscopy : 13C NMR peaks at δ 159.9 (C–O), 153.3 (C–N), and 113.6 (CN) confirm the oxazole and nitrile functionalities .
5-(o-Tolyl)oxazole-2-carbonitrile
  • Structure : o-Tolyl (-C6H4CH3) substituent on the oxazole ring.
  • Electronic Properties : The electron-donating methyl group alters the electron density of the oxazole ring, impacting reactivity in cross-coupling reactions .
  • Applications : Used as a building block in organic synthesis for functional materials .

Heterocyclic Core Modifications: Oxazole vs. Thiazole

5-Hydroxybenzo[d]thiazole-2-carbonitrile
  • Structure : Thiazole (sulfur-containing) core instead of oxazole.
  • Physicochemical Data : Molecular formula C8H4N2OS (MW 176.2), with higher polarity due to the sulfur atom .
  • Biological Relevance : Thiazole derivatives often exhibit enhanced antimicrobial activity compared to oxazoles, attributed to sulfur’s electronegativity and hydrogen-bonding capacity .
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile
  • Structure : Thiazole fused to a xanthone moiety.
  • Synthesis : Six-step approach using Appel’s salt for thiazole ring formation.
  • Applications : Explored for antiproliferative activity due to the xanthone-thiazole hybrid structure .

Functional Group Variations in Oxazole Derivatives

5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile
  • Structure: Amino (-NH2) and benzyl (-CH2C6H5) substituents.
  • Molecular weight: 199.21 g/mol .
  • Safety Profile: Similar amino-substituted oxazoles (e.g., 5-Amino-2-methyloxazole-4-carbonitrile) are classified with hazards H302 (harmful if swallowed) and H315 (skin irritation) .
5-Ethoxy-4-methyl-1,3-oxazole-2-carbonitrile
  • Structure : Ethoxy (-OCH2CH3) and methyl (-CH3) groups.
  • Applications : Ethoxy groups improve metabolic stability in drug candidates, while methyl groups enhance steric shielding .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile C9H6N2O2 174.16 -CH2OH, -CN High hydrophilicity, reactive -CH2OH
5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile (3c) C15H10N2O2 250.25 -OCH2C6H5, -CN Lipophilic, regioselective synthesis
5-Hydroxybenzo[d]thiazole-2-carbonitrile C8H4N2OS 176.20 -OH, -CN, thiazole core Antimicrobial potential
5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile C11H9N3O 199.21 -NH2, -CH2C6H5 Enhanced hydrogen-bonding capacity

Table 2. Spectroscopic Data Highlights

Compound 13C NMR (δ, ppm) 1H NMR (δ, ppm)
5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile (3c) 159.9 (C–O), 113.6 (CN) 5.7 (s, benzyl CH2)
5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile Not reported 2.19 (s, CH3), 8.01 (s, NH2)

Biological Activity

5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including neuroprotective effects, antimicrobial properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its oxazole ring fused with a benzene moiety and a cyano group. The molecular formula is C10H8N2O, with a molecular weight of 172.18 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential in neuroprotection and antimicrobial activity.

Neuroprotective Effects

Recent studies indicate that derivatives of benzo[d]oxazole, including this compound, exhibit neuroprotective properties against β-amyloid-induced toxicity in neuronal cell lines such as PC12 cells. For instance, compounds derived from this scaffold have shown significant efficacy in reducing neurotoxicity at concentrations as low as 1.25 μg/mL.

Mechanism of Action :

  • Akt Pathway Modulation : Compounds have been shown to promote the phosphorylation of Akt and GSK-3β while decreasing NF-κB expression, which are critical pathways involved in cell survival and inflammation .
  • Cell Viability : In vitro studies report increased cell viability in the presence of these compounds compared to untreated controls, suggesting protective mechanisms against neurodegenerative processes .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

  • Neuroprotection Against Alzheimer's Disease :
    • A study assessed the efficacy of a series of benzo[d]oxazole derivatives on PC12 cells exposed to β-amyloid peptides. The results demonstrated that compounds similar to this compound significantly reduced cell death and improved cell viability at specific concentrations, showcasing their potential as therapeutic agents for Alzheimer's disease .
  • Antibacterial Efficacy :
    • In another investigation, the antibacterial activity was tested against both Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited bacterial growth effectively, with MIC values comparable to established antibiotics like ampicillin .

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